molecular formula C13H12ClN3O3S B3017972 1-[(3-Chloro-6-nitro-1-benzothien-2-yl)carbonyl]piperazine CAS No. 587852-86-6

1-[(3-Chloro-6-nitro-1-benzothien-2-yl)carbonyl]piperazine

Cat. No. B3017972
CAS RN: 587852-86-6
M. Wt: 325.77
InChI Key: YSSCJSZEFBLRIZ-UHFFFAOYSA-N
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Description

The compound "1-[(3-Chloro-6-nitro-1-benzothien-2-yl)carbonyl]piperazine" is not directly mentioned in the provided papers. However, the papers do discuss various piperazine derivatives and their synthesis, which can provide insights into the general class of compounds to which the specified compound belongs. Piperazine derivatives are known for their wide range of applications in pharmaceuticals, including as intermediates in the synthesis of antibacterial and antihypertensive drugs .

Synthesis Analysis

The synthesis of piperazine derivatives typically involves multiple steps, including alkylation, acidulation, reduction of nitro groups, diazotization, substitution, and hydrolysis. For example, the synthesis of 1-(2,3-dichlorophenyl)piperazine from 2,6-dichloro-nitrobenzene and piperazine is described in papers and , with a total yield of 48.2% and 53.3%, respectively. These processes are influenced by various factors, which are discussed in the papers, providing a foundation for understanding the synthesis of related compounds .

Molecular Structure Analysis

The molecular structure of piperazine derivatives can be confirmed using techniques such as IR spectroscopy and 1H-NMR. For instance, the structure of 1-(2,3-dichlorophenyl)piperazine was confirmed using these methods . Additionally, X-ray diffraction studies can provide detailed information about the crystal and molecular structure, as seen in the study of a novel 1-benzhydryl-piperazine derivative, which revealed a chair conformation of the piperazine ring and a distorted tetrahedral geometry around the sulfur atom .

Chemical Reactions Analysis

Piperazine derivatives undergo various chemical reactions, including those involved in their synthesis. The antibacterial activity of these compounds is often evaluated through their ability to inhibit protein and DNA synthesis in bacteria, as demonstrated by 1-benzhydryl-4-(5-nitro-2-furfurylideneamino) piperazine, which halted these processes in Clostridium perfringens .

Physical and Chemical Properties Analysis

The physical and chemical properties of piperazine derivatives, such as solubility, melting point, and stability, can be inferred from their structural characteristics and functional groups. The antimicrobial and antioxidant activities of these compounds are also significant properties, with some derivatives showing significant activity against bacterial and fungal strains, as well as moderate antioxidant activity .

properties

IUPAC Name

(3-chloro-6-nitro-1-benzothiophen-2-yl)-piperazin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClN3O3S/c14-11-9-2-1-8(17(19)20)7-10(9)21-12(11)13(18)16-5-3-15-4-6-16/h1-2,7,15H,3-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSSCJSZEFBLRIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C(=O)C2=C(C3=C(S2)C=C(C=C3)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(3-Chloro-6-nitro-1-benzothien-2-yl)carbonyl]piperazine

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